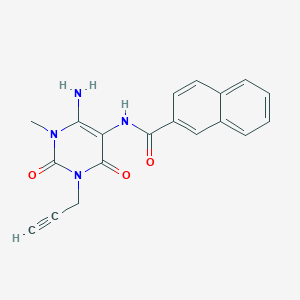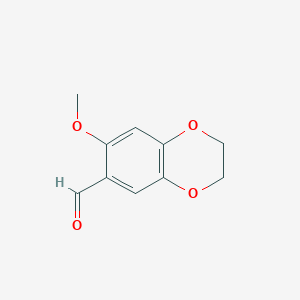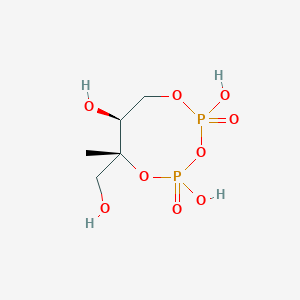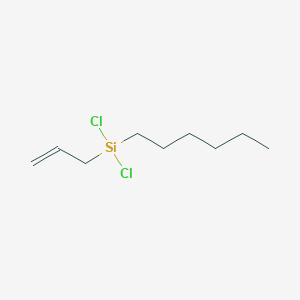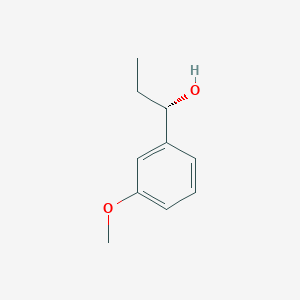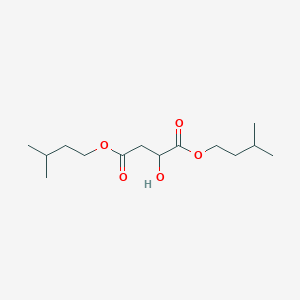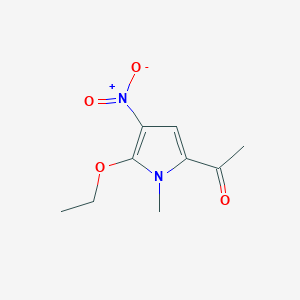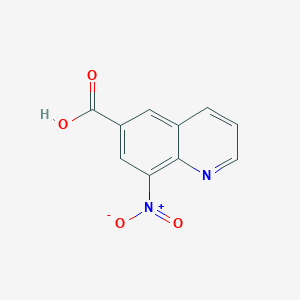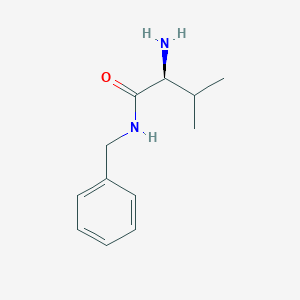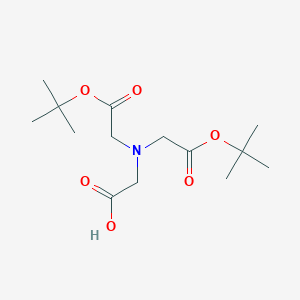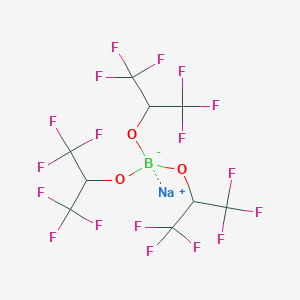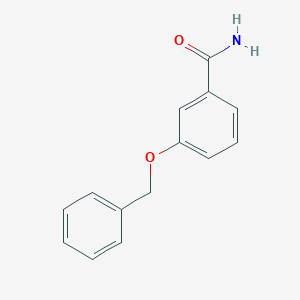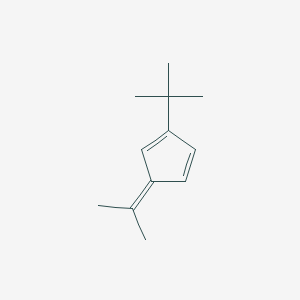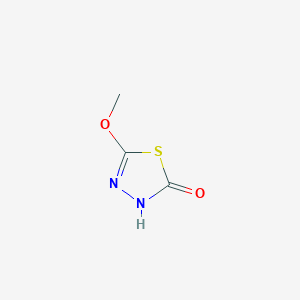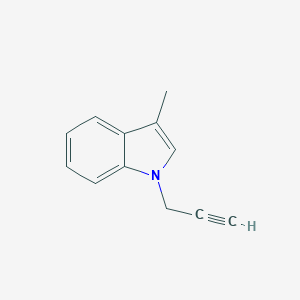
3-Methyl-1-prop-2-ynylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-prop-2-ynylindole (MPI) is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that is commonly used in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-prop-2-ynylindole is not fully understood. However, it has been proposed that 3-Methyl-1-prop-2-ynylindole exerts its effects by modulating various signaling pathways in the body. It has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
3-Methyl-1-prop-2-ynylindole has been found to have a wide range of biochemical and physiological effects. Some of the major effects of 3-Methyl-1-prop-2-ynylindole are:
1. Anti-inflammatory effect: 3-Methyl-1-prop-2-ynylindole has been found to have an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines.
2. Antioxidant effect: 3-Methyl-1-prop-2-ynylindole has been found to have an antioxidant effect by scavenging free radicals and reducing oxidative stress.
3. Anti-cancer effect: 3-Methyl-1-prop-2-ynylindole has been found to have an anti-cancer effect by inducing apoptosis in cancer cells.
4. Neuroprotective effect: 3-Methyl-1-prop-2-ynylindole has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-1-prop-2-ynylindole has several advantages and limitations for lab experiments. Some of the major advantages of 3-Methyl-1-prop-2-ynylindole are:
1. High purity: 3-Methyl-1-prop-2-ynylindole can be synthesized with high purity, which makes it ideal for use in lab experiments.
2. Versatile: 3-Methyl-1-prop-2-ynylindole has a wide range of applications in various fields of study, which makes it a versatile compound.
3. Low toxicity: 3-Methyl-1-prop-2-ynylindole has low toxicity, which makes it safe for use in lab experiments.
Some of the major limitations of 3-Methyl-1-prop-2-ynylindole are:
1. Limited solubility: 3-Methyl-1-prop-2-ynylindole has limited solubility in water, which makes it difficult to use in aqueous solutions.
2. Limited stability: 3-Methyl-1-prop-2-ynylindole is not very stable and can degrade over time, which makes it difficult to store for long periods.
3. Limited availability: 3-Methyl-1-prop-2-ynylindole is not readily available commercially, which makes it difficult to obtain for lab experiments.
Orientations Futures
There are several future directions for the study of 3-Methyl-1-prop-2-ynylindole. Some of the major future directions are:
1. Development of new drugs: 3-Methyl-1-prop-2-ynylindole has been found to have several beneficial effects, which makes it a potential candidate for the development of new drugs.
2. Study of signaling pathways: The mechanism of action of 3-Methyl-1-prop-2-ynylindole is not fully understood, and further studies are needed to elucidate the signaling pathways involved.
3. Study of structure-activity relationship: Further studies are needed to understand the structure-activity relationship of 3-Methyl-1-prop-2-ynylindole, which can help in the development of more potent compounds.
4. Study of pharmacokinetics: Further studies are needed to understand the pharmacokinetics of 3-Methyl-1-prop-2-ynylindole, which can help in the development of optimal dosing regimens.
Méthodes De Synthèse
The synthesis of 3-Methyl-1-prop-2-ynylindole involves the reaction of 3-methylindole with propargyl bromide in the presence of a base. The reaction takes place under mild conditions and yields 3-Methyl-1-prop-2-ynylindole as the major product. The purity of the synthesized compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-Methyl-1-prop-2-ynylindole has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and physiology. Some of the major scientific research applications of 3-Methyl-1-prop-2-ynylindole are:
1. Anti-inflammatory activity: 3-Methyl-1-prop-2-ynylindole has been found to have anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Antioxidant activity: 3-Methyl-1-prop-2-ynylindole has been found to have antioxidant activity, which makes it a potential candidate for the development of new antioxidant drugs.
3. Anti-cancer activity: 3-Methyl-1-prop-2-ynylindole has been found to have anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs.
4. Neuroprotective activity: 3-Methyl-1-prop-2-ynylindole has been found to have neuroprotective activity, which makes it a potential candidate for the development of new neuroprotective drugs.
Propriétés
Numéro CAS |
134478-87-8 |
|---|---|
Nom du produit |
3-Methyl-1-prop-2-ynylindole |
Formule moléculaire |
C12H11N |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-methyl-1-prop-2-ynylindole |
InChI |
InChI=1S/C12H11N/c1-3-8-13-9-10(2)11-6-4-5-7-12(11)13/h1,4-7,9H,8H2,2H3 |
Clé InChI |
ZICFXYLAQBSQFN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC#C |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)CC#C |
Synonymes |
3-methyl-1-(prop-2'-ynyl)indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



